molecular formula C18H34O2 B3333605 (E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid CAS No. 1173097-64-7

(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid

Cat. No.: B3333605
CAS No.: 1173097-64-7
M. Wt: 289.41 g/mol
InChI Key: ZQPPMHVWECSIRJ-MZBKUBMWSA-N
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Description

This compound belongs to the class of unsaturated fatty acids and is characterized by the presence of carbon-13 isotopes at specific positions in its molecular structure. It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid typically involves the incorporation of carbon-13 isotopes into the oleic acid molecule. This can be achieved through a series of chemical reactions that introduce the isotopes at specific positions. The reaction conditions often involve the use of labeled precursors and catalysts to facilitate the incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques such as isotope labeling and purification processes. The production process is designed to ensure high yield and purity of the final product, making it suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the molecule, resulting in the formation of oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can result in the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of lipid metabolism and related disorders.

    Industry: Applied in the production of specialized chemicals and materials, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of (E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid involves its incorporation into biological membranes and metabolic pathways. The labeled carbon-13 isotopes allow researchers to trace the movement and transformation of the compound within biological systems. This provides valuable insights into the molecular targets and pathways involved in lipid metabolism and related processes .

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: The parent compound of (E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid, widely used in various applications.

    Linoleic Acid: Another unsaturated fatty acid with similar properties and applications.

    Stearic Acid: A saturated fatty acid with different chemical properties but similar industrial uses.

Uniqueness

The uniqueness of this compound lies in its labeled carbon-13 isotopes, which make it a valuable tool for tracing and studying metabolic pathways. This distinguishes it from other similar compounds and enhances its utility in scientific research.

Properties

IUPAC Name

(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i9+1,10+1,11+1,12+1,16+1,17+1,18+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPMHVWECSIRJ-MZBKUBMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/[13CH]=[13CH]/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745909
Record name (9E)-(1,2,3,7,8,9,10-~13~C_7_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173097-64-7
Record name (9E)-(1,2,3,7,8,9,10-~13~C_7_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173097-64-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
Reactant of Route 2
(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
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(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
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(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
Reactant of Route 5
(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
Reactant of Route 6
(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid

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